Corticostatin

Description

Properties

IUPAC Name |

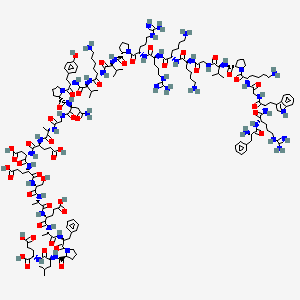

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKALIGRYJXFMNS-XBDDSDALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C167H257N47O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68563-24-6, 103220-14-0 | |

| Record name | Acth (7-38) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Corticostatin

Abstract

Corticostatin (CST) is a neuropeptide that has garnered significant attention for its multifaceted physiological roles and therapeutic potential. Initially identified for its depressant effects on cortical neurons and its ability to induce slow-wave sleep, its functional repertoire has expanded to include potent immunomodulatory, neuroprotective, and cardiovascular-protective activities.[1][2] Structurally homologous to somatostatin (SST), CST engages with all five somatostatin receptors (SSTRs), yet its unique biological profile is defined by its interaction with distinct, non-SST receptors.[3][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this pleiotropic peptide.

Introduction: The Discovery and Nature of this compound

This compound was first isolated from the cerebral cortex and named for its ability to depress neuronal activity.[5][6] It is a cyclic peptide, and while the human gene (CORT) is distinct from the somatostatin gene, the resulting peptides share significant structural homology.[5][6] Human precortistatin is processed into mature forms such as CST-17 and CST-29, while rodents produce CST-14.[4][7][8] Notably, CST-14 shares 11 of its 14 amino acids with SST-14, including the critical FWKT motif responsible for receptor binding.[5][8]

Despite this similarity, CST exhibits physiological functions not shared by somatostatin, such as the induction of slow-wave sleep and the activation of specific cation currents.[2][5][7] This functional divergence is the direct result of its ability to act as a ligand for a broader range of receptors beyond the classical SSTR family. This compound is expressed not only by inhibitory interneurons in the central nervous system but also by a variety of peripheral cells, including those of the immune, endocrine, and cardiovascular systems, underscoring its role as a systemic signaling molecule.[1][4][8]

The Core Mechanism: A Multi-Receptor Engagement Strategy

The mechanism of action of this compound is defined by its promiscuity in receptor binding, allowing it to function as a multimodal signaling molecule. This contrasts with somatostatin, whose actions are confined to the SSTR family.

Receptor Targets

This compound's biological effects are mediated through at least three distinct classes of G-protein coupled receptors (GPCRs):

-

Somatostatin Receptors (SSTRs): this compound binds with high affinity to all five SSTR subtypes (SSTR1-SSTR5).[2][3][5] This interaction accounts for the significant overlap in function with somatostatin, including the inhibition of hormone secretion (e.g., growth hormone) and the depression of neuronal activity.[3][5]

-

Growth Hormone Secretagogue Receptor (GHSR1a): In a key departure from somatostatin, this compound also binds to the ghrelin receptor, GHSR1a.[1][3][6] This interaction is critical for many of CST's unique anti-inflammatory and cardiovascular effects.[1]

-

Mas-Related G-Protein Coupled Receptor Member X2 (MrgX2): This orphan receptor has been identified as a selective target for this compound, further distinguishing its signaling portfolio from that of somatostatin.[1][3][7]

The following diagram illustrates the multi-receptor targeting mechanism of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Second Messenger Assay

This functional assay measures the downstream consequence of SSTR activation.

Objective: To demonstrate that this compound binding to SSTRs leads to the inhibition of adenylyl cyclase activity.

Step-by-Step Methodology:

-

Cell Culture: Plate CHO cells stably expressing an SSTR subtype in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound-17 for 15 minutes.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production. Incubate for 20-30 minutes.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence energy transfer (TR-FRET) based kit.

-

Data Analysis: Plot the measured cAMP levels against the this compound concentration. The resulting dose-response curve will demonstrate CST's ability to inhibit forskolin-stimulated cAMP production.

Protocol: In Vitro Macrophage Inflammation Assay

This assay assesses the anti-inflammatory efficacy of this compound on primary immune cells.

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by activated macrophages.

Step-by-Step Methodology:

-

Macrophage Isolation: Isolate primary peritoneal macrophages from mice or use a macrophage-like cell line (e.g., RAW 264.7). Plate the cells and allow them to adhere.

-

Treatment: Pre-treat the cells with this compound (typically in the 10⁻¹⁰ to 10⁻⁷ M range) for 1-2 hours.

-

Activation: Add lipopolysaccharide (LPS) to the wells to stimulate an inflammatory response. Include control wells with no LPS and wells with LPS but no this compound.

-

Incubation: Incubate the cells for 6-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Measurement: Quantify the concentration of TNF-α and/or IL-6 in the supernatant using specific ELISA kits.

-

Data Analysis: Compare the cytokine levels in the CST-treated groups to the LPS-only control group to determine the percentage of inhibition.

Quantitative Data Summary

The following table summarizes the multifaceted interactions of this compound. While precise binding affinities (Ki) can vary between studies and assay conditions, this provides a comparative overview.

| Receptor Target | Ligand | Typical Binding Affinity (Ki) | Primary Downstream Effect |

| SSTR1-5 | This compound | High (low nM range) | ↓ cAMP, Ion Channel Modulation |

| SSTR1-5 | Somatostatin | High (low nM range) | ↓ cAMP, Ion Channel Modulation |

| GHSR1a | This compound | Moderate (nM range) | Modulates Akt, MAPK, AMPK pathways |

| GHSR1a | Ghrelin | High (sub-nM to low nM) | Modulates Akt, MAPK, AMPK pathways |

| MrgX2 | This compound | High (nM range) | G-protein activation |

Conclusion and Future Perspectives

The mechanism of action of this compound is a compelling example of molecular evolution, where a peptide framework similar to somatostatin has been adapted to engage a wider array of receptors, thereby unlocking distinct physiological functions. Its ability to act through both SSTR-dependent and SSTR-independent pathways positions it as a master regulator in neuro-immune-endocrine communication.

The potent anti-inflammatory, neuroprotective, and cardioprotective properties of this compound make it an exceptionally attractive candidate for therapeutic development. C[1][7][9]urrent research is focused on overcoming the pharmacological challenges associated with peptide therapeutics, such as poor bioavailability and short half-life. The development of stabilized analogs and innovative prodrug formulations that release active this compound specifically at sites of inflammation or injury represents a promising frontier for translating the therapeutic potential of this remarkable neuropeptide into clinical reality.

[8]---

References

- de Lecea, L. (2008). Cortistatin—Functions in the central nervous system. Molecular and Cellular Endocrinology, 286(1-2), 88–95.

- Gonzalez-Rey, E., Chorny, A., Robledo, G., & Delgado, M. (2006). Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia. The Journal of Experimental Medicine, 203(3), 563–571.

-

National Center for Biotechnology Information. (n.d.). CORT cortistatin [Homo sapiens (human)]. Gene. Retrieved from [Link]

-

Wikipedia. (n.d.). Growth hormone secretagogue receptor. Retrieved from [Link]

-

Chen, Z., Wu, Z., & Li, Y. (2020). Cortistatin, a novel cardiovascular protective peptide. Annals of Translational Medicine, 8(15), 963. [Link]

-

de Lecea, L. (2008). Cortistatin--functions in the central nervous system. Molecular and Cellular Endocrinology, 286(1-2), 88-95. [Link]

-

Wikipedia. (n.d.). Cortistatin (neuropeptide). Retrieved from [Link]

-

Delgado, M., & Gonzalez-Rey, E. (2021). Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders. International Journal of Molecular Sciences, 22(18), 10023. [Link]

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. Brain Research. Brain Research Reviews, 33(2-3), 228–241. [Link]

-

Gonzalez-Rey, E., Fernandez-Novo, C., et al. (2024). Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 25(2), 694. [Link]

-

Delgado, M., & Ganea, D. (2013). Role of Cortistatin in the Stressed Immune System. Annals of the New York Academy of Sciences, 1287, 85–91. [Link]

Sources

- 1. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

- 4. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 5. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Where is Corticostatin expressed in the central nervous system?

An In-Depth Technical Guide to the Expression of Corticostatin in the Central Nervous System

Introduction: Unveiling this compound, a Unique Neuromodulator

This compound (CST) is a neuropeptide that, since its discovery, has intrigued neuroscientists due to its complex relationship with the well-known neuropeptide, somatostatin (SRIF). Structurally similar, sharing 11 of 14 amino acids with somatostatin, CST is the product of a distinct gene and exhibits a unique expression profile and a suite of physiological functions that set it apart.[1][2] While it binds to all five known somatostatin receptors (SSTRs), its functional repertoire is not merely redundant.[2][3] CST has been shown to powerfully induce slow-wave sleep, depress cortical activity, and reduce locomotor activity—effects not shared by somatostatin.[3][4]

This guide provides a comprehensive technical overview of the expression of this compound within the central nervous system (CNS). We will delve into its precise anatomical and cellular localization, present robust methodologies for its detection, and discuss the functional implications of its specific expression patterns. For the researcher investigating neural circuits or the drug development professional seeking novel therapeutic targets, understanding precisely where and in which cells this peptide is expressed is of paramount importance.

Part 1: Anatomical Distribution of this compound in the CNS

The name "this compound" itself hints at its primary location. In situ hybridization and immunohistochemical studies have revealed a highly restricted and specific distribution pattern, concentrated within key areas of the forebrain involved in higher-order cognitive functions, memory, and sleep regulation.

The Cerebral Cortex: A Predominant Hub

The most significant expression of this compound is found in the cerebral cortex.[3] Preprocortistatin mRNA is detected in scattered neurons throughout all cortical layers.[1] These CST-expressing cells are not randomly distributed but represent a distinct subset of cortical interneurons, critical for modulating the excitability of principal pyramidal neurons and shaping cortical network activity.[1][5] The dense presence in deep cortical layers is particularly noteworthy, as these layers give rise to corticothalamic projections. This localization supports the hypothesis that CST plays a crucial role in regulating corticothalamic interactions that are fundamental to generating EEG spindles, a hallmark of slow-wave sleep onset.[1]

The Hippocampal Formation: A Key Site for Memory and Plasticity

Within the hippocampus, a structure vital for learning and memory, this compound expression is confined to a small population of non-pyramidal cells.[6] Specifically, CST-positive neurons are found in the subiculum and the stratum oriens of the CA1 and CA3 fields.[7] Notably, in the adult brain, preprocortistatin mRNA is absent from the dentate gyrus and the hilar region, areas where somatostatin is prominently expressed.[7] This differential distribution underscores their distinct roles within the hippocampal circuitry. The presence of CST in the hippocampus is linked to its effects on synaptic plasticity and memory consolidation.[3][7]

Other CNS Regions with Limited Expression

Beyond the cortex and hippocampus, this compound expression is sparse. Low levels of hybridization signal have been detected in:

-

Olfactory Bulb: Primarily in granule GABAergic neurons.[1][7]

-

Striatum: In a small number of cells resembling cholinergic or GABAergic interneurons.[1][7]

-

Hypothalamus: A few cells in the periventricular nucleus show positive signals, reminiscent of the SRIF-positive neuronal population in that area.[1][7]

Crucially, extensive studies have reported no detectable this compound expression in the thalamus, mesencephalon, brainstem, cerebellum, or spinal cord, highlighting its specialized role in specific forebrain circuits.[1][7]

Part 2: Cellular and Molecular Profile

A Distinct GABAergic Interneuron Subpopulation

A defining characteristic of this compound-expressing cells is their exclusive identity as GABAergic interneurons.[1] Double in situ hybridization experiments have conclusively shown that all cells expressing preprocortistatin mRNA also co-express the mRNA for glutamic acid decarboxylase (either GAD65 or GAD67), the enzyme responsible for GABA synthesis.[1][7]

While CST and somatostatin are related peptides, they are expressed in distinct, albeit partially overlapping, sets of interneurons.[1][7] For example, in layers II-III of the cerebral cortex, their populations are largely separate.[7] Further phenotyping reveals that CST-positive neurons often co-express specific calcium-binding proteins.

| Co-localization Marker | Co-expression with this compound | Significance | Reference |

| Somatostatin (SRIF) | Partial overlap; many cells are single-positive. | CST and SRIF represent distinct but related interneuron classes. | [1] |

| Parvalbumin (PV) | A significant percentage of CST neurons are PV-positive. | Implicates CST in the regulation of fast-spiking, perisomatic-targeting inhibition. | [1][8] |

| Calbindin | A subset of CST neurons are Calbindin-positive. | Suggests involvement in diverse inhibitory circuits. | [1] |

| Calretinin (CR) | No co-localization found. | Defines a separate interneuron lineage from CR-positive cells. | [1][8] |

| Cholecystokinin (CCK) | No co-localization found. | Distinguishes CST neurons from the large population of CCK-positive interneurons. | [1][8] |

| Vasoactive Intestinal Peptide (VIP) | No co-localization found. | Separates CST neurons from VIP-expressing interneurons that primarily target other interneurons. | [1][8] |

Receptor Interactions and Signaling Pathways

This compound exerts its biological effects by binding to a range of G protein-coupled receptors. This interaction initiates intracellular signaling cascades that typically lead to neuronal inhibition.

-

Somatostatin Receptors (SSTR1-5): CST binds with high affinity to all five SSTR subtypes, sharing this property with somatostatin.[2][3] This interaction mediates many of its inhibitory actions, such as the hyperpolarization of pyramidal neurons.[7]

-

Ghrelin Receptor (GHS-R1a): Uniquely, CST also acts as a ligand for the ghrelin receptor, a function not shared by somatostatin. This interaction is thought to mediate some of CST's distinct effects on sleep and other physiological processes.[9]

-

MrgX2 Receptor: Cortistatin-14 has been identified as a high-affinity ligand for the G protein-coupled receptor MrgX2, further differentiating its signaling profile from that of somatostatin.[4]

The activation of these receptors by CST typically leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, collectively resulting in a depression of neuronal activity.

Caption: this compound signaling pathways.

Part 3: Methodologies for Detecting this compound Expression

The accurate detection and validation of this compound expression are foundational to its study. A dual approach using in situ hybridization (ISH) to detect mRNA and immunohistochemistry (IHC) to detect the peptide provides a self-validating system, confirming both synthesis and storage within the same cell population.

In Situ Hybridization (ISH) for Preprocortistatin mRNA

Causality: ISH is the definitive method for localizing gene expression. By detecting preprocortistatin mRNA directly within the cell body, it provides unequivocal evidence that a neuron is actively transcribing the CST gene, thus identifying it as a CST-producing cell.

Step-by-Step Protocol (Chromogenic ISH on FFPE Brain Sections):

-

Tissue Preparation:

-

Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix brain tissue in 4% PFA overnight at 4°C, followed by cryoprotection in sucrose solutions.

-

Cut 14-20 µm cryosections and mount on charged slides.

-

-

Pre-hybridization:

-

Thaw and dry slides.

-

Treat with Proteinase K to permeabilize the tissue and improve probe access. This step is critical and must be optimized to avoid tissue degradation.[10]

-

Acetylate sections to reduce non-specific binding of the probe.

-

-

Hybridization:

-

Prepare a hybridization buffer containing a labeled antisense RNA probe for preprocortistatin. A digoxigenin (DIG)-labeled probe is a common non-radioactive choice.

-

Apply 50-100 µL of the diluted probe to each section, covering with a coverslip.[11]

-

Incubate overnight in a humidified chamber at 65°C.[11][12] The high temperature and formamide in the buffer ensure stringent binding.

-

-

Post-hybridization Washes:

-

Perform a series of high-stringency washes (e.g., using SSC buffers at 65°C) to remove any non-specifically bound probe.[12]

-

-

Immunological Detection:

-

Block non-specific sites with a blocking solution (e.g., normal sheep serum).

-

Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).

-

Wash extensively in buffer (e.g., MABT).

-

-

Signal Development:

-

Incubate sections with a chromogenic substrate solution (e.g., NBT/BCIP) in the dark at 37°C.[12] The AP enzyme will convert the substrate into a visible purple/blue precipitate.

-

Monitor color development and stop the reaction by washing in buffer.

-

Dehydrate, clear, and coverslip for microscopic analysis.

-

Sources

- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]

- 6. The cortical neuropeptide, cortistatin-14, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.stanford.edu [med.stanford.edu]

- 8. Cortistatin is expressed in a distinct subset of cortical interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 10. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]

- 11. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 12. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

Endogenous Anti-Inflammatory Properties of Cortistatin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin, a neuropeptide with significant structural homology to somatostatin, has emerged as a potent endogenous regulator of the immune system, exhibiting broad anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms underpinning Cortistatin's immunomodulatory functions, offering a valuable resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics. We will delve into the molecular pathways activated by Cortistatin, its effects on key immune cell populations, and provide detailed, field-proven experimental protocols to investigate its therapeutic potential in various preclinical models of inflammatory and autoimmune diseases.

Introduction: Cortistatin as a Novel Endogenous Anti-Inflammatory Mediator

Initially identified in the cerebral cortex, Cortistatin is a cyclic neuropeptide that plays a crucial role in regulating neuronal activity and sleep patterns.[1] Beyond its neurological functions, a growing body of evidence has established Cortistatin as a key player in the intricate network of neuro-immune communication, acting as a powerful endogenous anti-inflammatory agent.[2][3] Unlike its structural relative, somatostatin, Cortistatin is produced by immune cells, including macrophages, lymphocytes, and dendritic cells, suggesting a direct role in modulating immune responses at sites of inflammation.[4][5]

This guide will elucidate the multifaceted anti-inflammatory properties of Cortistatin, focusing on its mechanisms of action, which are primarily mediated through its interaction with somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR1a).[6][7] Through these receptors, Cortistatin orchestrates a complex signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators and the promotion of an anti-inflammatory milieu. We will explore its therapeutic efficacy in preclinical models of sepsis, inflammatory bowel disease, and rheumatoid arthritis, providing a comprehensive overview of its potential as a template for next-generation anti-inflammatory drugs.

Mechanisms of Action: A Dual-Receptor Signaling Paradigm

Cortistatin exerts its potent anti-inflammatory effects by engaging two distinct receptor systems: the five subtypes of somatostatin receptors (sst1-5) and the ghrelin receptor (GHSR1a), also known as the growth hormone secretagogue receptor.[6][8] This dual-receptor engagement allows for a broader and more nuanced modulation of inflammatory responses compared to ligands that target a single receptor type.

Somatostatin Receptor (SSTR) Signaling

Human macrophages and other immune cells express SSTRs, particularly sst1 and sst2.[4][9] The binding of Cortistatin to these G-protein coupled receptors initiates a signaling cascade that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has profound effects on macrophage function, leading to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][10]

Ghrelin Receptor (GHSR1a) Signaling

The interaction of Cortistatin with the ghrelin receptor represents a unique aspect of its immunomodulatory function, distinguishing it from somatostatin.[7] Activation of GHSR1a on immune cells, including T cells and monocytes, triggers a distinct signaling pathway that also contributes to the suppression of pro-inflammatory cytokine expression.[11][12] Ghrelin itself has been shown to inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells through the mTOR/STAT3 signaling pathway, a mechanism that is likely shared by Cortistatin.[11]

Integrated Anti-Inflammatory Signaling Pathway

The convergence of signals from both SSTRs and GHSR1a results in a powerful and multifaceted anti-inflammatory response. This integrated pathway effectively dampens the inflammatory cascade at multiple levels, from reducing the initial cytokine burst to inhibiting the recruitment and activation of inflammatory cells.

Figure 1: Simplified diagram of Cortistatin's anti-inflammatory signaling pathways.

Experimental Evidence: In Vitro and In Vivo Models

The anti-inflammatory properties of Cortistatin have been extensively validated in a variety of in vitro and in vivo experimental models. These studies provide a robust foundation for its potential therapeutic application.

In Vitro Studies: Modulation of Immune Cell Function

Cortistatin has been shown to directly modulate the activation state of macrophages, key orchestrators of the inflammatory response. In vitro studies have demonstrated that Cortistatin significantly inhibits the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3]

Table 1: Effect of Cortistatin on Cytokine Production by LPS-Stimulated Macrophages

| Cytokine | Concentration (pg/mL) - Control (LPS only) | Concentration (pg/mL) - Cortistatin (10⁻⁸ M) + LPS | Percent Inhibition | Reference |

| TNF-α | 12,500 ± 850 | 4,200 ± 350 | 66.4% | [3] |

| IL-6 | 8,800 ± 600 | 3,100 ± 280 | 64.8% | [3] |

| IL-1β | 3,500 ± 300 | 1,200 ± 150 | 65.7% | [3] |

| IL-10 | 1,200 ± 120 | 2,800 ± 250 | -133.3% (Stimulation) | [3] |

Data are presented as mean ± SEM.

Cortistatin also exerts a profound influence on T-cell function. It has been shown to inhibit the proliferation of T cells in response to mitogenic stimuli and to modulate their differentiation, favoring a shift away from pro-inflammatory Th1 and Th17 phenotypes towards a more regulatory profile.[1]

In Vivo Models of Inflammatory Diseases

The therapeutic potential of Cortistatin has been demonstrated in several well-established animal models of inflammatory and autoimmune diseases.

In a murine model of lethal endotoxemia induced by LPS, administration of Cortistatin significantly improved survival rates.[3] This protective effect was associated with a marked reduction in systemic levels of pro-inflammatory cytokines and a decrease in inflammatory cell infiltration into vital organs.[13]

In the collagen-induced arthritis (CIA) model in DBA/1J mice, a widely used model for rheumatoid arthritis, treatment with Cortistatin after the onset of disease significantly reduced the severity of arthritis, as measured by clinical scores and histological analysis of joint destruction.[14]

Table 2: Effect of Cortistatin on Clinical Score in Collagen-Induced Arthritis

| Treatment Group | Mean Clinical Score (Day 35) | Reduction in Severity | Reference |

| Control (Vehicle) | 10.5 ± 1.2 | - | [14] |

| Cortistatin (2 nmol/mouse/day) | 3.2 ± 0.8 | 69.5% | [14] |

Data are presented as mean ± SEM.

In a rat model of inflammatory bowel disease induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS), Cortistatin treatment ameliorated the clinical and histopathological signs of colitis.[1] This was accompanied by a downregulation of the Th1-driven inflammatory response in the colon.

Experimental Protocols

To facilitate further research into the anti-inflammatory properties of Cortistatin, we provide the following detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) with LPS and the subsequent measurement of cytokine production in the presence or absence of Cortistatin.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L-929 cell-conditioned medium (as a source of M-CSF)

-

RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Cortistatin (synthetic peptide)

-

ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the bone marrow cells in RPMI 1640 supplemented with 20% L-929 conditioned medium for 7 days to differentiate them into macrophages.[15]

-

-

Macrophage Stimulation:

-

Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with Cortistatin (e.g., 10⁻⁸ M) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[16]

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Figure 2: Workflow for in vitro macrophage stimulation and cytokine analysis.

In Vivo LPS-Induced Endotoxemia Model

This protocol outlines the induction of endotoxemia in mice and the evaluation of Cortistatin's therapeutic effect.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Cortistatin (synthetic peptide)

-

Sterile, pyrogen-free saline

Procedure:

-

Induction of Endotoxemia:

-

Treatment:

-

Administer Cortistatin (e.g., 5 mg/kg, i.p.) or vehicle control (saline) 30 minutes after the LPS injection.

-

-

Monitoring and Analysis:

-

Monitor the survival of the mice for up to 7 days.

-

In a separate cohort of animals, collect blood via cardiac puncture at various time points (e.g., 2, 6, and 24 hours) after LPS injection to measure serum cytokine levels by ELISA.

-

Harvest organs (e.g., lungs, liver) for histological analysis of inflammatory cell infiltration.

-

Figure 3: Experimental workflow for the LPS-induced endotoxemia model.

In Vivo Collagen-Induced Arthritis Model

This protocol describes the induction of arthritis in DBA/1J mice and the assessment of Cortistatin's therapeutic efficacy.

Materials:

-

Male DBA/1J mice (8-10 weeks old)[19]

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Cortistatin (synthetic peptide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induction of Arthritis:

-

Treatment:

-

Begin treatment with Cortistatin (e.g., 2 nmol/mouse/day, i.p.) or vehicle (PBS) at the onset of clinical signs of arthritis (typically around day 25).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for signs of arthritis and score the severity of the disease based on a standardized clinical scoring system (e.g., 0-4 for each paw).

-

At the end of the experiment (e.g., day 42), euthanize the mice and collect paws for histological analysis of joint inflammation and destruction.

-

Conclusion and Future Directions

Cortistatin represents a promising endogenous anti-inflammatory peptide with significant therapeutic potential for a wide range of inflammatory and autoimmune diseases. Its unique dual-receptor mechanism of action, targeting both somatostatin and ghrelin receptors, provides a multi-pronged approach to dampening the inflammatory cascade. The experimental evidence from both in vitro and in vivo models strongly supports its role as a potent immunomodulator.

Future research should focus on elucidating the detailed downstream signaling pathways activated by Cortistatin in different immune cell types. Furthermore, the development of stable and orally bioavailable Cortistatin analogs could pave the way for its clinical translation. The protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this fascinating neuropeptide. The safety and efficacy of Cortistatin in human trials for conditions like Cushing's disease and acromegaly provide encouragement for its potential application in chronic inflammatory disorders.[2]

References

-

The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses. Journal of Neuroinflammation. [Link]

-

Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses. Annals of the Rheumatic Diseases. [Link]

-

Treatment with cortistatin reduces local and systemic inflammatory responses in endotoxemic mice. ResearchGate. [Link]

-

2.3. TNBS-induced colitis model. Bio-protocol. [Link]

-

CFSE Cell Proliferation Assay. Creative Bioarray. [Link]

-

The role of cortistatin in the human immune system. PubMed. [Link]

-

Macrophage Inflammatory Assay. PMC. [Link]

-

Expression of somatostatin, cortistatin, and somatostatin receptors in human monocytes, macrophages, and dendritic cells. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Targeting the ghrelin receptor: orally active GHS and cortistatin analogs. PubMed. [Link]

-

CFSE dilution to study human T and NK cell proliferation in vitro. ResearchGate. [Link]

-

Induction of TNBS colitis in mice. ResearchGate. [Link]

-

A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. scielo.sa.cr. [Link]

-

Expression, pharmacology, and functional role of somatostatin receptor subtypes 1 and 2 in human macrophages. PubMed. [Link]

-

000670 - DBA1 Strain Details. The Jackson Laboratory. [Link]

-

A streamlined and comprehensive protocol for the generation and multi-omic analysis of human monocyte-derived macrophages. bioRxiv. [Link]

-

Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis. NIH. [Link]

-

Ghrelin Inhibits the Differentiation of T Helper 17 Cells through mTOR/STAT3 Signaling Pathway. PLOS One. [Link]

-

Expression of Somatostatin, Cortistatin, and Somatostatin Receptors in Human Monocytes, Macrophages, and Dendritic Cells. PubMed. [Link]

-

What is the best LPS-dose to induce chronic systemic inflammation to mice? ResearchGate. [Link]

-

Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease. PMC. [Link]

-

TNBS-Induced Colitis Model. Takis Biotech. [Link]

-

Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS One. [Link]

-

In Vitro Screening Method for Characterization of Macrophage Activation Responses. MDPI. [Link]

-

Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data. Nature Protocols. [Link]

-

Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells. PubMed Central. [Link]

-

MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils. Spandidos Publications. [Link]

-

Growth hormone secretagogue receptor. Wikipedia. [Link]

-

Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent. [Link]

-

A generalized protocol for the induction of M2-like macrophages from mouse and rat bone marrow mononuclear cells. NIH. [Link]

-

Neuroendocrine regulations in tissue-specific immunity: From mechanism to applications in tumor. Frontiers. [Link]

-

Collagen Induced Arthritis in DBA1 Mice. Taconic Biosciences. [Link]

-

Induction of TNBS colitis in mice. Semantic Scholar. [Link]

-

REGULATION OF THE EXPRESSION OF SOMATOSTATIN, CORTISTATIN AND SOMATOSTATIN RECEPTORS IN HUMAN MONOCYTES, MACROPHAGES AND DENDRIT. American Physiological Society Journal. [Link]

-

Cortistatin, a novel cardiovascular protective peptide. PMC. [Link]

-

Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia. The Journal of Experimental Medicine. [Link]

-

Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI. [Link]

Sources

- 1. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Expression of somatostatin, cortistatin, and somatostatin receptors in human monocytes, macrophages, and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 9. Expression, pharmacology, and functional role of somatostatin receptor subtypes 1 and 2 in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ghrelin Inhibits the Differentiation of T Helper 17 Cells through mTOR/STAT3 Signaling Pathway | PLOS One [journals.plos.org]

- 12. Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC | PLOS One [journals.plos.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. 000670 - DBA1 Strain Details [jax.org]

- 20. info.taconic.com [info.taconic.com]

The Emerging Role of Corticostatin in Cardiovascular Protection: A Technical Guide for Researchers

This guide provides an in-depth exploration of the neuropeptide Corticostatin (CST) and its significant, multifaceted role in cardiovascular protection. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence to illuminate the mechanisms of CST action and provide a framework for future investigation.

Introduction to this compound: Beyond a Neuromodulator

Initially identified for its role in the central nervous system, this compound (CST) is a bioactive peptide with remarkable structural homology to somatostatin.[1][2] However, its physiological functions extend far beyond neuromodulation. CST and its receptors are now known to be widely distributed throughout the cardiovascular system, including the heart, aorta, and coronary arteries, positioning it as a key player in cardiovascular homeostasis.[2][3]

CST exerts its biological effects through a promiscuous receptor-binding profile, interacting with all five somatostatin receptor subtypes (SSTR1-5) as well as the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[3][4] This diverse receptor engagement underpins the pleiotropic nature of CST's cardiovascular effects.

The Cardioprotective Mechanisms of this compound

Emerging research has illuminated a spectrum of protective actions mediated by CST in the cardiovascular system. These effects are broadly categorized by their impact on myocardial injury, vascular inflammation and remodeling, and autoimmune processes.

Attenuation of Myocardial Injury

In preclinical models of acute myocardial infarction (AMI) and septic myocardial injury, CST has demonstrated a potent ability to preserve cardiac function and reduce tissue damage.[3] The primary mechanisms contributing to this cardioprotection include:

-

Anti-apoptotic effects: CST significantly suppresses cardiomyocyte apoptosis, a key contributor to infarct size and subsequent heart failure. This is achieved through the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[3]

-

Inhibition of Endoplasmic Reticulum (ER) Stress: CST has been shown to down-regulate key markers of ER stress, such as glucose-regulated protein 94 (GRP94), caspase-12, and CCAAT/enhancer-binding proteins homologous protein (CHOP), in the setting of sepsis-induced myocardial dysfunction.[3][5] This pathway is critical in preventing the unfolded protein response from triggering cell death.

Modulation of Vascular Inflammation and Remodeling

CST plays a crucial role in mitigating the inflammatory processes that drive atherosclerosis, aneurysm formation, and vascular calcification.[3][5] Its actions on vascular smooth muscle cells (VSMCs) and inflammatory cells are central to these protective effects.

-

Inhibition of Atherosclerosis: CST has been shown to reduce the formation of atherosclerotic plaques in hyperlipidemic mice.[3] This is attributed to its ability to decrease the infiltration of inflammatory cells into the vessel wall and inhibit the formation of foam cells.[5]

-

Suppression of Abdominal Aortic Aneurysm (AAA) Formation: In animal models, CST administration significantly reduces the incidence and severity of angiotensin II-induced AAA.[3][6] This effect is mediated by the inhibition of the ERK1/2 signaling pathway and a reduction in the production of inflammatory cytokines and reactive oxygen species.[3]

-

Reduction of Vascular Calcification: CST can alleviate vascular calcification, a common complication of chronic kidney disease and atherosclerosis, by inhibiting the pro-calcific phenotypic switching of VSMCs.[5]

Immunomodulation in Autoimmune Myocarditis

CST has demonstrated therapeutic potential in experimental autoimmune myocarditis (EAM), a condition characterized by T-cell mediated inflammation of the myocardium.[7]

-

Inhibition of Pro-inflammatory T-cell Responses: CST treatment in EAM models leads to a reduction in the infiltration of inflammatory cells into the myocardium and a decrease in the production of pro-inflammatory cytokines such as IL-17 and IFN-γ.[5][7] This is achieved by inhibiting the activation and proliferation of self-reactive T-cells.[7]

-

Receptor-Mediated Immunomodulation: The immunomodulatory effects of CST in myocarditis are mediated through both SSTRs and GHSR1a, highlighting the importance of its unique receptor-binding profile.[5]

Signaling Pathways and Molecular Interactions

The cardioprotective effects of this compound are orchestrated through complex signaling networks. Understanding these pathways is critical for the development of targeted therapeutic strategies.

This compound Signaling in Cardiomyocytes

This compound Signaling in Vascular Smooth Muscle Cells

Experimental Protocols for Investigating this compound's Cardioprotective Effects

To facilitate further research in this promising field, this section outlines key experimental workflows.

In Vivo Model of Myocardial Infarction

Objective: To assess the cardioprotective effects of CST in a rat model of AMI.

Methodology:

-

Animal Model: Utilize adult male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the rats and perform a left thoracotomy.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

In the CST treatment group, administer CST intravenously at the time of reperfusion (if applicable) or as a continuous infusion.

-

-

Functional Assessment:

-

Perform echocardiography at baseline and at specified time points post-MI to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

-

Histological Analysis:

-

At the end of the study period, euthanize the animals and excise the hearts.

-

Stain heart sections with Triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Perform TUNEL staining to quantify cardiomyocyte apoptosis.

-

-

Biochemical Analysis:

-

Measure serum levels of cardiac troponin I (cTnI) as a marker of myocardial injury.

-

Perform Western blotting on heart tissue lysates to assess the expression of Bcl-2 and Bax.

-

In Vitro Model of Cardiomyocyte Apoptosis

Objective: To investigate the direct anti-apoptotic effects of CST on cardiomyocytes.

Methodology:

-

Cell Culture: Isolate and culture neonatal rat ventricular myocytes (NRVMs).

-

Induction of Apoptosis: Treat NRVMs with an apoptosis-inducing agent such as doxorubicin or subject them to hypoxia/reoxygenation.

-

CST Treatment: Co-incubate the cells with varying concentrations of CST.

-

Apoptosis Assays:

-

Perform flow cytometry using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

-

Conduct caspase-3/7 activity assays.

-

-

Molecular Analysis:

-

Use Western blotting to analyze the expression of proteins involved in the apoptotic cascade (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Experimental Workflow Diagram

Quantitative Data Summary

| Cardiovascular Condition | Model | Key Findings with CST Treatment | Reference |

| Myocardial Infarction | Rat LAD Ligation | - Increased LVEF and LVFS- Decreased infarct size- Reduced serum cTnI- Decreased cardiomyocyte apoptosis | [3] |

| Septic Myocardial Injury | Rat Cecal Ligation and Puncture | - Improved cardiac function- Reduced cardiomyocyte apoptosis- Down-regulated ER stress markers | [3][5] |

| Atherosclerosis | ApoE Knockout Mice | - Inhibited atherosclerotic plaque formation- Reduced plaque area and number | [5] |

| Abdominal Aortic Aneurysm | Angiotensin II-infused ApoE-/- Mice | - Reduced incidence and severity of AAA- Attenuated vascular inflammation and ROS production | [3][6] |

| Autoimmune Myocarditis | Mouse EAM Model | - Reduced heart hypertrophy and myocardial injury- Decreased inflammatory cell infiltration- Lowered levels of pro-inflammatory cytokines | [5][7] |

Future Directions and Therapeutic Potential

The compelling preclinical data position this compound as a promising candidate for the development of novel cardiovascular therapies. Future research should focus on:

-

Elucidating Receptor-Specific Signaling: Dissecting the specific contributions of SSTR subtypes and GHSR1a to the various cardioprotective effects of CST.

-

Pharmacokinetic and Pharmacodynamic Studies: Optimizing the delivery and dosage of CST or its analogs for therapeutic efficacy.

-

Translational Studies: Investigating the relevance of these findings in human cardiovascular diseases and exploring the potential of CST as a biomarker.

The multifaceted protective actions of this compound in the cardiovascular system offer a new frontier in the quest for more effective treatments for heart disease. Continued investigation into its mechanisms of action will undoubtedly pave the way for innovative therapeutic strategies.

References

-

Liang, J., Bai, Y., Chen, W., Fu, Y., Liu, Y., & Yin, X. (2019). Cortistatin, a novel cardiovascular protective peptide. Cardiovascular Diagnosis and Therapy, 9(4), 394–399. [Link]

-

Liang, J., Bai, Y., Chen, W., Fu, Y., Liu, Y., & Yin, X. (2019). Cortistatin, a novel cardiovascular protective peptide. Annals of Translational Medicine, 7(22), 685. [Link]

-

Wikipedia. (n.d.). Cortistatin (neuropeptide). In Wikipedia. Retrieved from [Link]

-

Delgado-Maroto, V., et al. (2017). The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell-driven inflammatory responses. British Journal of Pharmacology, 174(4), 389-403. [Link]

-

Liang, J., Bai, Y., Chen, W., Fu, Y., Liu, Y., & Yin, X. (2019). Cortistatin, a Novel Cardiovascular Protective Peptide. Cardiovascular Diagnosis and Therapy, 9(4), 394-399. [Link]

-

Gonzalez-Rey, E., et al. (2006). Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia. The Journal of Experimental Medicine, 203(3), 563-571. [Link]

-

Rubinfeld, H., & Shimon, I. (2006). Cortistatin - a new neuroendocrine hormone? Pediatric Endocrinology Reviews, 4(2), 106-110. [Link]

-

Wikipedia. (n.d.). Growth hormone secretagogue receptor. In Wikipedia. Retrieved from [Link]

-

Wang, Y., et al. (2018). Cortistatin attenuates angiotensin II-induced abdominal aortic aneurysm through inactivation of the ERK1/2 signaling pathways. Biochemical and Biophysical Research Communications, 495(2), 1801-1806. [Link]

-

Chen, W., et al. (2024). Reduced plasma cortistatin is related to clinical parameters in patients with essential hypertension. Peptides, 171225. [Link]

Sources

- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 2. Cortistatin, a novel cardiovascular protective peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortistatin - a new neuroendocrine hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortistatin, a novel cardiovascular protective peptide - Liang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 6. Cortistatin attenuates angiotensin II-induced abdominal aortic aneurysm through inactivation of the ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Molecules: A Technical Guide to the Neuropeptide Cortistatin and Steroidal Alkaloid Cortistatins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the vast landscape of bioactive molecules, the name "Cortistatin" presents a unique case of convergent nomenclature, referring to two entirely distinct classes of compounds with disparate origins, structures, and mechanisms of action. This guide provides a comprehensive technical overview designed to eliminate ambiguity and equip researchers with a clear understanding of Cortistatin the endogenous neuropeptide (CST) and cortistatins, the marine-derived steroidal alkaloids. We will dissect their respective molecular architectures, biological targets, physiological functions, and the experimental methodologies crucial for their investigation. By detailing their signaling pathways, summarizing key quantitative data, and providing validated experimental protocols, this document serves as an essential resource for scientists in neuroscience, oncology, and drug development, ensuring precise communication and fostering targeted research in these exciting and divergent fields.

Part I: Cortistatin (CST) - The Endogenous Neuropeptide

Discovery and Molecular Profile

Neuropeptide Cortistatin (CST) was first identified in the cerebral cortex and hippocampus of mammals.[1] It is a cyclic peptide belonging to the somatostatin (SRIF) family, with the active form, cortistatin-17 in humans, sharing significant structural homology with somatostatin-14 (11 of 14 amino acids).[2][3] Despite this similarity, CST is encoded by a separate gene (CORT), establishing it as a distinct physiological entity.[3] Its name is derived from its cortical expression and its ability to depress neuronal activity.[3][4]

-

Class: Neuropeptide

-

Origin: Endogenously produced in mammalian central nervous system (CNS) and immune cells.[1][4]

-

Structure: Cyclic peptide, processed from a larger precortistatin protein.[2] The primary active form is a 17-amino acid peptide in humans.

Mechanism of Action and Signaling Pathways

CST's biological effects are mediated through a multi-receptor system. Its structural similarity to somatostatin allows it to bind with high affinity to all five somatostatin G-protein coupled receptors (SSTR1-5).[1][5] Like somatostatin, binding to these receptors, particularly SSTR2, typically couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[1] This cascade collectively results in neuronal hyperpolarization and reduced neurotransmitter release.

However, CST's pharmacology is broader than that of somatostatin. It uniquely binds to other receptors, including the ghrelin receptor (GHSR1a) and the Mas-related G-protein coupled receptor X2 (MrgX2), which are not targets for somatostatin.[1][5] This expanded receptor profile is the causal basis for CST's distinct physiological functions.

Caption: Mechanism of action for Cortistatin A.

Biological Functions

The biological activities of steroidal cortistatins are predominantly cytostatic and are of significant interest in oncology and other diseases characterized by pathological vessel growth.

-

Anti-Angiogenesis: Cortistatin A is a highly potent and selective inhibitor of endothelial cell proliferation and migration. [6][7]It effectively blocks the formation of new blood vessels, a critical process for tumor growth and metastasis. [7][8]Its IC50 for inhibiting human umbilical vein endothelial cell (HUVEC) proliferation is in the low nanomolar range. [7]* Anti-proliferative Activity: While its primary effect is anti-angiogenic, it also exhibits cytostatic activity against certain cancer cell lines. [9][6]* Antiviral Activity: Analogs of cortistatin A have been shown to potently suppress HIV transcription by inhibiting the viral Tat protein. [10]

Key Experimental Protocols

This assay is a cornerstone for assessing anti-angiogenic potential in vitro. It evaluates the ability of a compound to inhibit the differentiation of endothelial cells into three-dimensional, capillary-like structures when cultured on a basement membrane matrix. The causality is direct: if a compound inhibits key pro-angiogenic signaling, the cells will fail to form these networks.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50-100 µL of the matrix to each well of a chilled 96-well plate. Ensure the entire surface is covered.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate basal medium containing low serum. Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.

-

Compound Treatment: Immediately add the steroidal cortistatin (or vehicle control) at various concentrations to the respective wells. A known angiogenesis inhibitor like suramin can be used as a positive control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal time should be determined empirically but is typically when robust tube networks are visible in the vehicle control wells.

-

Visualization & Quantification:

-

Stain the cells with a fluorescent viability dye (e.g., Calcein AM).

-

Visualize the tube networks using a fluorescence microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

-

Data Validation: The vehicle control must show a well-formed network, and the positive control must show significant inhibition. Data are typically expressed as a percentage of the vehicle control.

Part III: A Tale of Two Molecules - A Direct Comparison

The confusion surrounding "Cortistatin" is resolved by a direct comparison of their core attributes.

| Feature | Cortistatin (Neuropeptide, CST) | Cortistatins (Steroidal Alkaloids) |

| Molecular Class | Cyclic Peptide | Steroidal Alkaloid |

| Origin | Endogenous (Mammalian CNS) | Natural Product (Marine Sponge) |

| Core Structure | 17-amino acid cyclic peptide | Rearranged 9(10,19)-abeo-androstane steroid |

| Primary Target(s) | GPCRs: SSTR1-5, GHSR1a, MrgX2 [1][5] | Kinases: CDK8, CDK19 [9][11] |

| Mechanism of Action | Modulation of G-protein signaling (↓cAMP) [1] | Inhibition of transcriptional kinases [9] |

| Primary Function | Neuromodulation, Sleep, Anti-inflammation [2][12] | Anti-angiogenesis, Anti-proliferative [6][7] |

| Therapeutic Field | Neuroscience, Immunology, Pain Management | Oncology, Ophthalmology |

| Potency Metric | Receptor Binding Affinity (Ki) | Cellular Proliferation Inhibition (IC50) |

Quantitative Data Summary

Table 1: Neuropeptide Cortistatin (CST) Receptor Binding Data are illustrative and compiled from typical findings in the literature.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Somatostatin Receptor 2 (SSTR2) | 0.1 - 1.0 |

| Somatostatin Receptor 5 (SSTR5) | 0.5 - 5.0 |

| Ghrelin Receptor (GHSR1a) | 10 - 50 |

| MrgX2 | 50 - 200 |

Table 2: Steroidal Cortistatin A Biological Activity

| Cell Line / Assay | Potency (IC50) | Reference |

| HUVEC Proliferation | 1.8 nM (0.0018 µM) | [6][7] |

| HUVEC Migration (VEGF-induced) | Potent Inhibition | [13] |

| Various Tumor Cell Lines | >5 µM (High Selectivity Index) | [6] |

Conclusion and Future Directions

The dual identity of "Cortistatin" underscores the importance of precise scientific language. Neuropeptide CST and the steroidal cortistatins are unrelated molecules with distinct therapeutic potential. CST and its analogs offer promise in treating sleep disorders, chronic pain, and inflammatory diseases by targeting a unique array of GPCRs. [12][14]In contrast, the potent and selective anti-angiogenic activity of steroidal cortistatins positions them as compelling leads for developing novel therapeutics against cancer and other angiogenesis-dependent diseases like wet macular degeneration. [9][8]Future research will depend on the continued clear delineation of these two families, enabling focused drug discovery efforts that capitalize on their unique biological activities.

References

-

Gonzalez-Rey, E., et al. (2021). The Neuropeptide Cortistatin Alleviates Neuropathic Pain in Experimental Models of Peripheral Nerve Injury. MDPI Pharmaceutics. Available at: [Link]

-

Wikipedia contributors. (2023). Cortistatin (neuropeptide). Wikipedia, The Free Encyclopedia. Available at: [Link]

-

El-Demerdash, A., et al. (2024). Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs). RSC Advances. Available at: [Link]

-

de Lecea, L. (2008). Cortistatin—Functions in the central nervous system. Molecular and Cellular Endocrinology. Available at: [Link]

-

Shen, B. (2010). Scalable Synthesis of Cortistatin A and Related Structures. Journal of the American Chemical Society. Available at: [Link]

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. Brain Research Reviews. Available at: [Link]

-

Rubinfeld, H., & Shimon, I. (2006). Cortistatin--a new neuroendocrine hormone? Pediatric Endocrinology Reviews. Available at: [Link]

-

Muttenthaler, M. (n.d.). Publications. neuropeptidelab. Retrieved from [Link]

-

Corey, E. J., et al. (2009). Discovery of potent and practical antiangiogenic agents inspired by cortistatin A. Journal of the American Chemical Society. Available at: [Link]

-

Aoki, S., et al. (2006). Cortistatins A, B, C, and D, anti-angiogenic steroidal alkaloids, from the marine sponge Corticium simplex. Journal of the American Chemical Society. Available at: [Link]

-

Delgado, M., et al. (2021). The Neuropeptide Cortistatin Alleviates Neuropathic Pain in Experimental Models of Peripheral Nerve Injury. Pharmaceutics. Available at: [Link]

-

de Lecea, L. (2008). Cortistatin--functions in the central nervous system. Molecular and Cellular Endocrinology. Available at: [Link]

-

Watanabe, Y., et al. (2007). Synthesis and anti-angiogenic activity of cortistatin analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chemical Probes Portal. (n.d.). Cortistatin A. Chemical Probes Portal. Retrieved from [Link]

-

Mousseau, G., et al. (2012). An analog of the natural steroidal alkaloid cortistatin A potently suppresses Tat-dependent HIV transcription. Cell Host & Microbe. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Cortistatin - a new neuroendocrine hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatins A, B, C, and D, anti-angiogenic steroidal alkaloids, from the marine sponge Corticium simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scalable Synthesis of Cortistatin A and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent and practical antiangiogenic agents inspired by cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An analog of the natural steroidal alkaloid cortistatin A potently suppresses Tat-dependent HIV transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]

- 12. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-angiogenic activity of cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Neuropeptide Cortistatin Alleviates Neuropathic Pain in Experimental Models of Peripheral Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Corticostatin Administration in Murine Models of Endotoxemia

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the neuropeptide Corticostatin (CST) in lipopolysaccharide (LPS)-induced murine models of endotoxemia. This document moves beyond a simple recitation of steps to offer a deeper understanding of the scientific rationale behind the experimental design, protocol choices, and data interpretation. We detail the mechanism of this compound as a potent anti-inflammatory agent, provide validated, step-by-step protocols for its application, and discuss critical endpoints for evaluating its therapeutic efficacy. The aim is to equip researchers with the necessary knowledge to confidently and reproducibly investigate the therapeutic potential of this compound in preclinical models of systemic inflammation and sepsis.

Scientific Foundation: Endotoxemia and the Therapeutic Rationale for this compound

Murine models of endotoxemia are fundamental tools for studying the pathophysiology of sepsis and for the preclinical evaluation of novel therapeutics.[1] The most common and reproducible of these is the injection of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2][3] Administration of LPS in mice triggers a powerful innate immune response that mimics the early phases of sepsis.[3][4]

The cascade begins with LPS binding to Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages and monocytes.[3] This engagement initiates a signaling cascade, leading to the activation of transcription factors like NF-κB. The result is a massive and rapid release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5] While essential for pathogen clearance, an overproduction of these mediators—a "cytokine storm"—leads to systemic inflammation, tissue injury, disseminated intravascular coagulation, septic shock, and ultimately, multi-organ failure and death.[5][6][7]

This compound, a cyclic neuropeptide, has emerged as a promising endogenous anti-inflammatory factor.[6] Its therapeutic potential in endotoxemia stems from its ability to deactivate the inflammatory response at multiple levels.[8][9] The primary mechanism involves the deactivation of macrophages, significantly down-regulating their production of a wide spectrum of inflammatory cytokines and chemokines.[10][11] Concurrently, this compound administration has been shown to increase the systemic and local levels of the key anti-inflammatory cytokine IL-10, which is known to be protective in endotoxic shock.[10] This dual action of suppressing pro-inflammatory pathways while boosting anti-inflammatory responses makes this compound a compelling candidate for treating sepsis and other inflammatory disorders.[12][13]

Experimental Design and Strategic Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable results. The following sections outline key decisions and the rationale behind them.

Animal Model and Reagents

-

Animal Strain: C57BL/6 and BALB/c mice (6–8 weeks old) are commonly used and have been validated in published studies.[11][14] It is essential to allow for an acclimatization period of at least 5-7 days upon arrival in the animal facility.[14]

-

LPS: Use purified LPS from a consistent source and serotype (e.g., Salmonella enteritidis or Escherichia coli) to ensure reproducibility. Reconstitute LPS in sterile, pyrogen-free 0.9% saline. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The potency of LPS can vary between lots, necessitating a pilot study to determine the optimal dose.

-

This compound: Mouse this compound-29 or the human/rat this compound-14 can be used.[14][15] Dissolve the peptide in sterile, pyrogen-free water or saline.[14] Store stock solutions at -80°C and dilute to the final working concentration immediately before use.

Dose-Response and Administration Timing

The success of the experiment hinges on selecting the correct doses and administration schedule. A pilot study is strongly recommended to establish these parameters in your specific laboratory environment.

-

LPS Dose: The goal is to induce a robust, but not instantly overwhelming, endotoxemic response. The dose required to induce lethality (e.g., LD50) varies significantly between mouse strains.[2] Published studies have used a wide range of i.p. doses from 25 to 600 µ g/mouse .[11] A dose of 5 mg/kg is often cited for lethal endotoxemia models.[16]

-

This compound Dose: this compound demonstrates a dose-dependent protective effect.[10] Effective doses have been reported in the range of 0.5 nmol (approx. 50 µg/kg) to 2.0 nmol (approx. 250 µg/kg) administered intraperitoneally.[10][11]

-

Timing of Administration: A key advantage of this compound is its therapeutic efficacy when administered after the inflammatory insult. Studies have shown full protection when CST is given up to 4 hours after the LPS challenge, a critical feature for potential clinical translation.[10] For initial studies, administering this compound 30 minutes after LPS is a well-validated starting point.[10][11]

| Parameter | Recommendation | Rationale |

| Animal Model | C57BL/6 or BALB/c mice, 6-8 weeks old | Commonly used, genetically defined strains with well-characterized immune responses.[11] |

| LPS Dose (i.p.) | 5-15 mg/kg (pilot study required) | To induce a significant systemic inflammatory response and potential lethality, mimicking severe sepsis.[16] |

| CST Dose (i.p.) | 50 - 250 µg/kg (0.5 - 2.0 nmol/mouse) | This range has been shown to be effective in reducing inflammation and improving survival in murine endotoxemia.[10][11] |

| CST Vehicle | Sterile, pyrogen-free 0.9% Saline or ddH₂O | Ensures sterility and isotonicity, minimizing irritation from the injection itself.[14] |

| Timing | Prophylactic (30 min before LPS) or Therapeutic (30 min to 4 hrs after LPS) | Therapeutic administration models a more clinically relevant scenario where treatment begins after the onset of infection/inflammation.[10] |

| Controls | 1. Saline Vehicle | 2. LPS + Vehicle |

Detailed Experimental Protocols

Adherence to aseptic techniques is paramount throughout these procedures to prevent unintended immune stimulation. All injections should be administered intraperitoneally (i.p.).

Protocol 1: Induction of Endotoxemia

-

Preparation: Thaw an aliquot of LPS stock solution and dilute to the desired final concentration in sterile, pyrogen-free 0.9% saline. Keep on ice.

-

Animal Handling: Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Injection: Tilt the mouse slightly head-down. Using a 27-gauge (or smaller) needle, insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-20 degree angle to avoid puncturing the internal organs.

-

Administration: Gently inject the LPS solution (typically 100-200 µL volume).